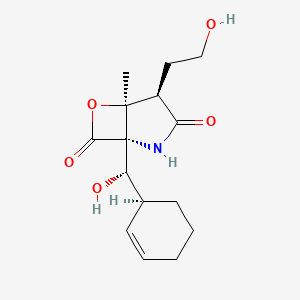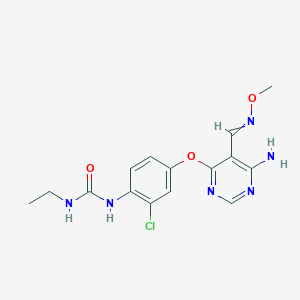
Ticlopidine-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticlopidine-d4 (chlorhydrate) est une forme deutérée du chlorhydrate de ticlopidine, un médicament antiplaquettaire utilisé pour réduire le risque d'accidents vasculaires cérébraux thrombotiques. Il appartient à la classe des thiénopyridines, des inhibiteurs du récepteur de l'adénosine diphosphate. La forme deutérée est souvent utilisée en recherche pour étudier la pharmacocinétique et le métabolisme de la ticlopidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la ticlopidine implique un processus en plusieurs étapes à partir du thiophène. Une nouvelle approche de synthèse en cinq étapes a été développée, fournissant la ticlopidine avec un rendement global de 60% à partir de matières premières facilement disponibles. Les étapes comprennent :
- Formation de la 4,5,6,7-tétrahydrothiéno[3,2-c]pyridine.
- Chloration pour introduire le groupe 2-chlorophényle.
- Fonctionnalisation supplémentaire pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de la ticlopidine implique généralement une synthèse à grande échelle utilisant le même processus en plusieurs étapes. La méthode est opérationnellement simple, acceptable sur le plan environnemental et utilise des réactifs peu coûteux et facilement disponibles .
Analyse Des Réactions Chimiques
Types de réactions
La ticlopidine subit plusieurs types de réactions chimiques, notamment :
Réduction : Implique l'ajout d'hydrogène ou l'élimination de l'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des pressions contrôlées pour assurer la voie de réaction souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir la ticlopidine ou ses dérivés .
Applications de la recherche scientifique
Ticlopidine-d4 (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Étude de la synthèse et des mécanismes de réaction des dérivés de la thiénopyridine.
Biologie : Investigation des effets biologiques des agents antiplaquettaires.
Médecine : Recherche sur la pharmacocinétique et le métabolisme de la ticlopidine pour améliorer son efficacité thérapeutique.
Industrie : Développement de nouveaux médicaments antiplaquettaires et amélioration des formulations existantes.
Mécanisme d'action
Ticlopidine-d4 (chlorhydrate) exerce ses effets en inhibant l'agrégation plaquettaire. C'est un prodrug qui est métabolisé en une forme active, qui bloque irréversiblement la composante P2Y12 du récepteur de l'adénosine diphosphate à la surface des plaquettes. Cela empêche le fibrinogène de se lier à la surface des plaquettes, inhibant ainsi l'agrégation plaquettaire et prolongeant le temps de saignement .
Applications De Recherche Scientifique
Ticlopidine-d4 (hydrochloride) is used extensively in scientific research, particularly in the following fields:
Chemistry: Studying the synthesis and reaction mechanisms of thienopyridine derivatives.
Biology: Investigating the biological effects of antiplatelet agents.
Medicine: Researching the pharmacokinetics and metabolism of ticlopidine to improve its therapeutic efficacy.
Industry: Developing new antiplatelet drugs and improving existing formulations.
Mécanisme D'action
Ticlopidine-d4 (hydrochloride) exerts its effects by inhibiting platelet aggregation. It is a prodrug that is metabolized to an active form, which irreversibly blocks the P2Y12 component of the adenosine diphosphate receptor on the surface of platelets. This prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelet aggregation and prolonging bleeding time .
Comparaison Avec Des Composés Similaires
Composés similaires
Clopidogrel : Un autre agent antiplaquettaire de la thiénopyridine avec un mécanisme d'action similaire.
Prasugrel : Un dérivé de la thiénopyridine plus puissant avec un début d'action plus rapide.
Ticagrelor : Un agent antiplaquettaire non thiénopyridine qui inhibe réversiblement le récepteur P2Y12.
Unicité
Ticlopidine-d4 (chlorhydrate) est unique en raison de sa forme deutérée, ce qui permet des études pharmacocinétiques et métaboliques détaillées. Cela permet de comprendre le comportement du médicament dans l'organisme et d'améliorer ses applications thérapeutiques .
Propriétés
Formule moléculaire |
C14H15Cl2NS |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D; |
Clé InChI |
MTKNGOHFNXIVOS-FOMJDCLLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |
SMILES canonique |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

![N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10821854.png)


![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B10821863.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821869.png)



![4-[(2E)-2-[(2E)-2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821891.png)

![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)

